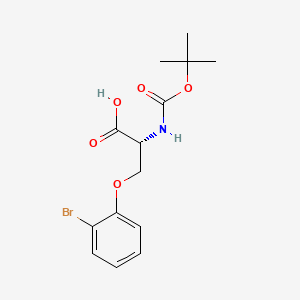

N-Boc-O-(2-bromophenyl)-D-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-O-(2-bromophenyl)-D-serine is a compound that belongs to the class of N-Boc protected amino acids The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of D-serine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to form the N-Boc protected D-serine . The 2-bromophenyl group can then be introduced through a nucleophilic substitution reaction using a suitable brominating agent .

Industrial Production Methods

Industrial production of N-Boc-O-(2-bromophenyl)-D-serine follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromophenyl)-D-serine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Boc-O-(2-bromophenyl)-D-serine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromophenyl)-D-serine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. The 2-bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

N-Boc-O-(2-bromophenyl)-L-serine: Similar to the D-isomer but with different stereochemistry.

N-Boc-O-(2-chlorophenyl)-D-serine: Contains a chlorine atom instead of bromine.

N-Boc-O-(2-fluorophenyl)-D-serine: Contains a fluorine atom instead of bromine.

Uniqueness

N-Boc-O-(2-bromophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-bromophenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

N-Boc-O-(2-bromophenyl)-D-serine is a derivative of D-serine, a naturally occurring amino acid that serves as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving NMDA receptor dysfunction.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a bromophenyl moiety, which may influence its interaction with biological targets, particularly NMDA receptors. The chemical formula is C14H18BrNO5 with a molecular weight of 360.2 g/mol. The structural representation is as follows:

- IUPAC Name : O-(2-bromophenyl)-N-(tert-butoxycarbonyl)-D-serine

- SMILES : O=C(O)C@HNC(OC(C)(C)C)=O

D-serine acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This compound is hypothesized to modulate NMDA receptor activity similarly to D-serine, potentially enhancing or inhibiting receptor activation depending on the specific receptor subtype involved.

NMDA Receptor Subtypes

NMDA receptors are composed of different subunits (GluN1, GluN2A-D, and GluN3A-B), each contributing to distinct physiological roles and pharmacological profiles. The interaction of this compound with these subtypes can lead to varied biological effects:

- GluN1/GluN2A : High affinity for D-serine; associated with cognitive functions.

- GluN1/GluN2B : Involved in synaptic plasticity; modulation can influence learning and memory.

- GluN1/GluN2C/D : Less sensitive to D-serine; may play roles in pain perception and neurodevelopmental disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to D-serine in various contexts:

- Neuroprotective Effects : Research has indicated that compounds enhancing D-serine signaling can provide neuroprotection in models of neurodegeneration. For instance, NMDA receptor modulators have been investigated for their potential to mitigate symptoms in conditions such as schizophrenia and Alzheimer's disease .

- Antidepressant Properties : Modulation of NMDA receptors by D-serine analogs has been linked to antidepressant effects, suggesting that this compound might have similar therapeutic benefits .

- Cancer Research : Some studies have suggested that compounds affecting NMDA receptor activity may also influence cancer cell proliferation, indicating a broader scope of biological activity .

Comparative Analysis of Related Compounds

| Compound | NMDA Receptor Affinity | Biological Activity |

|---|---|---|

| D-serine | High | Neurotransmission, neuroprotection |

| This compound | Moderate | Potential modulation of cognitive functions |

| D-Cycloserine | Full agonist | Enhances synaptic plasticity |

Properties

Molecular Formula |

C14H18BrNO5 |

|---|---|

Molecular Weight |

360.20 g/mol |

IUPAC Name |

(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

InChI Key |

KJCKJEMYWOHIQO-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.